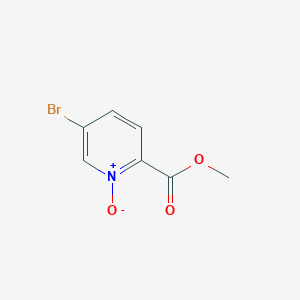

5-溴-2-(甲氧羰基)吡啶-1-氧化物

货号 B2670587

CAS 编号:

959741-32-3

分子量: 232.033

InChI 键: MCYWPISPRQLCFC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

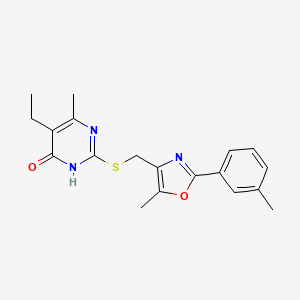

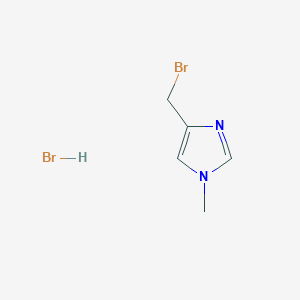

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H6BrNO3 . Its IUPAC name is methyl 5-bromo-1-oxido-pyridin-1-ium-2-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.03 . It is a solid at room temperature .科学研究应用

化学反应和合成

- 5-溴-2-(甲氧羰基)吡啶-1-氧化物和相关化合物用于各种化学反应。例如,值得注意的是吡啶-1-氧化物在乙酸酐中被硫醇取代,因为它们根据反应条件产生硫化物和其他化合物的混合物 (Prachayasittikul, Doss, & Bauer, 1991)。

- 另一项研究讨论了卤代吡啶及其N-氧化物与甲醇和二甲基亚砜中的甲氧离子之间的反应动力学,突出了不同取代基对亲核芳香取代中速率和取向的影响 (Abramovitch, Helmer, & Liveris, 1968)。

光谱和光学研究

- 已使用傅里叶变换红外和核磁共振光谱对5-溴-2-(三氟甲基)吡啶(类似于5-溴-2-(甲氧羰基)吡啶-1-氧化物的化合物)进行了光谱表征。此类研究对于理解这些化合物的分子结构和性质至关重要 (Vural & Kara, 2017)。

液晶化合物的合成

- 含吡啶的液晶化合物(例如5-取代的2-(4-烷基苯基)吡啶)已被合成用于各种应用。该过程涉及与N-乙氧羰基吡啶鎓氯化物的反应,证明了吡啶衍生物在合成化学中的多功能性 (Chia, Shen, & Lin, 2001)。

药物应用

- 与5-溴-2-(甲氧羰基)吡啶-1-氧化物相关的化合物是各种药物合成的关键中间体。例如,它们用于合成SGLT2抑制剂,这对于糖尿病治疗非常重要。这证明了该化合物在药物化学中的重要性 (Zhang et al., 2022)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYWPISPRQLCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=[N+](C=C(C=C1)Br)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide | |

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-carboxypyridine 1-oxide (19.6 g) in methanol (300 mL) was added dropwise thionyl chloride (37.1 g) at 0° C., and the mixture was heated under reflux for 1 hr. The reaction mixture was concentrated under reduced pressure and the residue was washed with ethyl acetate to give the title compound (22.0 g) as white crystals. This compound was used for the next step without further purification.

Name

5-bromo-2-carboxypyridine 1-oxide

Quantity

19.6 g

Type

reactant

Reaction Step One

Name

Citations

For This Compound

1

Citations

As part of our efforts to develop CB2 PET imaging agents, we investigated 2,5,6-substituted pyridines as a novel class of potential CB2 PET ligands. A total of 21 novel compounds were …

Number of citations: 70

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one](/img/structure/B2670512.png)

![7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2670515.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2670520.png)

![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)

![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)